3-[(2-fluorophenyl)methoxy]pyridin-2-amine
Overview
Description
3-[(2-fluorophenyl)methoxy]pyridin-2-amine: is an organic compound with the molecular formula C12H11FN2O . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the second position and a 2-fluorobenzyloxy group at the third position of the pyridine ring. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, and medicine .
Scientific Research Applications
3-[(2-fluorophenyl)methoxy]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Mechanism of Action
While the specific mechanism of action for 2-Amino-3-(2-fluorobenzyloxy)pyridine is not mentioned in the sources, it’s worth noting that pyrimidines, a related class of compounds, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Future Directions
The interest towards the development of fluorinated chemicals, including 2-Amino-3-(2-fluorobenzyloxy)pyridine, has been steadily increasing due to their potential therapeutic and industrial applications . They are useful precursors for the synthesis of a variety of heterocyclic compounds possessing medicinal value .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[(2-fluorophenyl)methoxy]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol and 2-amino-3-hydroxypyridine.
Reaction Conditions: The reaction involves the formation of an ether bond between the 2-fluorobenzyl alcohol and the 2-amino-3-hydroxypyridine. This is typically achieved using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
3-[(2-fluorophenyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydride.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
The major products formed from these reactions include various substituted pyridine derivatives, nitroso or nitro compounds, and reduced amine derivatives.
Comparison with Similar Compounds
- 2-Amino-3-(2-chlorobenzyloxy)pyridine
- 2-Amino-3-(2-bromobenzyloxy)pyridine
- 2-Amino-3-(2-methylbenzyloxy)pyridine
Comparison:
- Uniqueness: The presence of the fluorine atom in 3-[(2-fluorophenyl)methoxy]pyridin-2-amine distinguishes it from its analogs. Fluorine can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and binding affinity.
- Chemical Properties: The fluorine atom can enhance the compound’s resistance to metabolic degradation, making it more stable in biological systems.
- Biological Activities: The fluorinated compound may exhibit different biological activities compared to its non-fluorinated analogs, potentially leading to unique therapeutic applications .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXRXNTWCCSPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437203 | |
Record name | 2-Amino-3-(2-fluorobenzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79707-17-8 | |
Record name | 2-Amino-3-(2-fluorobenzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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